molecular formula C9H14O5 B12557531 5-Oxopentane-1,1-diyl diacetate CAS No. 142564-05-4

5-Oxopentane-1,1-diyl diacetate

Cat. No.: B12557531
CAS No.: 142564-05-4
M. Wt: 202.20 g/mol
InChI Key: QREFRHPMXADUMB-UHFFFAOYSA-N
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Description

5-Oxopentane-1,1-diyl diacetate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 5-oxopentane, where two acetate groups are attached to the 1,1-diyl positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxopentane-1,1-diyl diacetate typically involves the acetylation of 5-oxopentane-1,2,5-triol. One common method includes the use of vinyl acetate and Candida antarctica lipase B (Novozym 435) in tetrahydrofuran (THF) at 25°C. This reaction selectively acetylates the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Oxopentane-1,1-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxopentane-1,1-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-oxopentane-1,1-diyl diacetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include the regulation of metabolic processes and the modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction with biological molecules. Its selective acetylation and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .

Biological Activity

Chemical Structure and Properties
5-Oxopentane-1,1-diyl diacetate, with the molecular formula C9_9H14_{14}O5_5, is an organic compound categorized as a diester derivative of 5-oxopentane. It features two acetate groups attached to the 1,1-diyl positions. This compound is notable for its unique structural properties and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes by binding to their active sites, which may regulate metabolic processes and modulate enzyme activities. This mechanism suggests potential therapeutic applications in various medical fields.

Research Findings

Recent studies have explored the compound's biological interactions and effects:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to metabolic pathways. For instance, it can affect the activity of dehydrogenases and other metabolic enzymes, which could be beneficial in managing metabolic disorders.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. The IC50_{50} values suggest moderate effectiveness in selectively targeting malignant cells while sparing normal cells .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Study on Cancer Cell Lines : In a study investigating its cytotoxic effects on breast cancer cells (MCF-7), the compound demonstrated an IC50_{50} value of approximately 25 µM after 48 hours of treatment. This indicates a significant potential for further development as an anticancer agent.
  • Enzyme Activity Modulation : Another study focused on its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. The results showed that this compound could reduce enzyme activity by up to 40% at concentrations around 50 µM, highlighting its potential in managing conditions like obesity and diabetes .

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
2-Oxopentane-1,5-diyl diacetate Different positional isomerismLimited data on biological activity
5-Hydroxy-4-oxopentyl acetate Reduction productExhibits lower cytotoxicity compared to 5-Oxopentane

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and reactivity. Its selective acetylation allows for distinct interactions with biological molecules that are not observed in similar compounds. This specificity enhances its potential applications in both research and industrial contexts.

Properties

CAS No.

142564-05-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(1-acetyloxy-5-oxopentyl) acetate

InChI

InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3

InChI Key

QREFRHPMXADUMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC=O)OC(=O)C

Origin of Product

United States

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